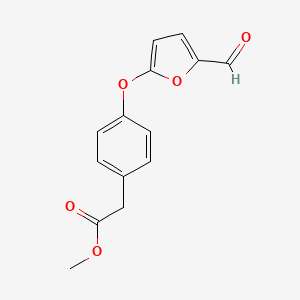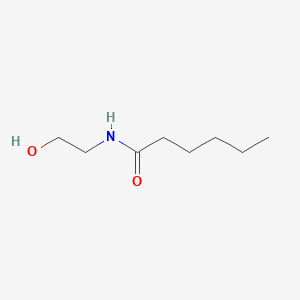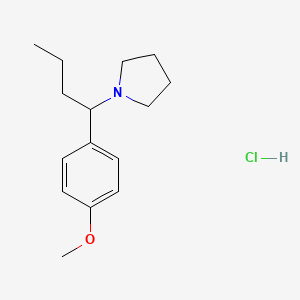
3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DIHYDRO-6-METHYL-4-OXO-2-PYRIMIDINEPROPANOIC ACID is a heterocyclic compound with a pyrimidine ring structureThe compound’s molecular formula is C8H10N2O3, and it has a molecular weight of 182.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-6-METHYL-4-OXO-2-PYRIMIDINEPROPANOIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the desired compound with moderate efficiency.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,4-DIHYDRO-6-METHYL-4-OXO-2-PYRIMIDINEPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation processes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation reactions often use catalysts such as Raney nickel or palladium on carbon (Pd/C).
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3,4-DIHYDRO-6-METHYL-4-OXO-2-PYRIMIDINEPROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-DIHYDRO-6-METHYL-4-OXO-2-PYRIMIDINEPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide: This compound shares a similar pyrimidine ring structure and exhibits comparable chemical properties.
Indole Derivatives: These compounds also contain heterocyclic structures and have diverse biological activities.
Propiedades
Número CAS |
86454-07-1 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-7(11)10-6(9-5)2-3-8(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Clave InChI |
IZVFUBYMNATRBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)


![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)






